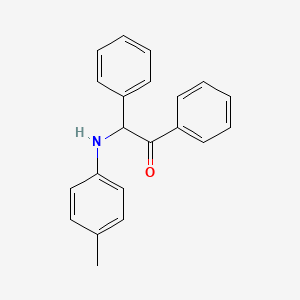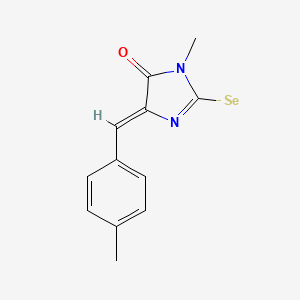
N,N-Dimethyl-4-(pyren-1-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(pyren-1-yl)aniline is an organic compound with the molecular formula C24H19N. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further connected to a pyrene ring system. This compound is known for its unique structural properties and its applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(pyren-1-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrene-1-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(pyren-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(pyren-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and charge transfer processes.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(pyren-1-yl)aniline involves its ability to participate in charge transfer interactions. The dimethylamino group acts as an electron donor, while the pyrene ring system serves as an electron acceptor. This charge transfer process is crucial in its applications as a fluorescent probe and in optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diphenyl-4-(pyren-1-yl)aniline: Similar structure but with phenyl groups instead of dimethylamino groups.
N,N-Dimethyl-4-(pyridin-4-yl)aniline: Similar structure but with a pyridine ring instead of a pyrene ring.
Uniqueness
N,N-Dimethyl-4-(pyren-1-yl)aniline is unique due to its combination of a dimethylamino group and a pyrene ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and fluorescence .
Propiedades
Número CAS |
74296-04-1 |
|---|---|
Fórmula molecular |
C24H19N |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-pyren-1-ylaniline |
InChI |
InChI=1S/C24H19N/c1-25(2)20-12-8-16(9-13-20)21-14-10-19-7-6-17-4-3-5-18-11-15-22(21)24(19)23(17)18/h3-15H,1-2H3 |
Clave InChI |
VYIYLDMJKOXUIV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

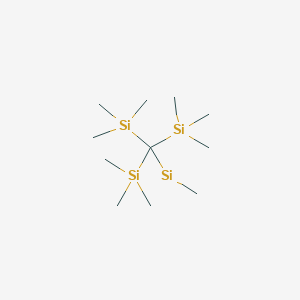
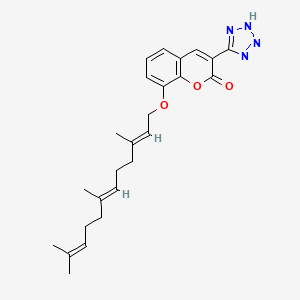

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
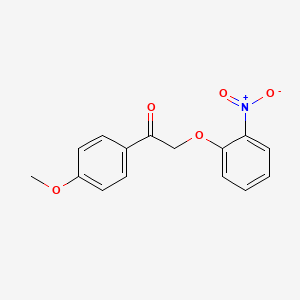
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
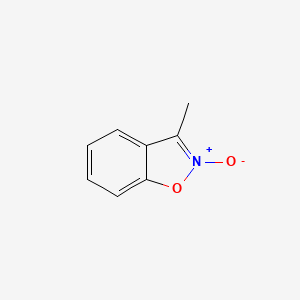
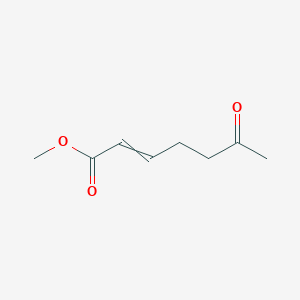
methanone](/img/structure/B14437166.png)
